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Compound Name:
Oxolan-3-ylmethanesulfonyl

chloride

Cat. No.: B3050199 Get Quote

This in-depth technical guide provides a comprehensive overview of the expected

spectroscopic data for Oxolan-3-ylmethanesulfonyl chloride. Designed for researchers,

scientists, and professionals in drug development, this document synthesizes foundational

principles of spectroscopic analysis with practical, field-proven insights to facilitate the

structural elucidation and quality assessment of this important synthetic intermediate. While

experimental spectra for this specific molecule are not widely published, this guide presents a

robust, predictive analysis based on the well-established spectroscopic behavior of its

constituent functional groups: the oxolane (tetrahydrofuran) ring and the methanesulfonyl

chloride moiety.

Molecular Structure and Spectroscopic Overview
Oxolan-3-ylmethanesulfonyl chloride (C₅H₉ClO₃S) is a reactive intermediate valuable in

organic synthesis, particularly for the introduction of the oxolane-3-yl-methyl group.[1] Its

structure presents a unique combination of a saturated heterocyclic ring and a highly

electrophilic sulfonyl chloride group. A thorough spectroscopic analysis is paramount for

confirming its identity, purity, and stability.

The primary analytical techniques for characterizing sulfonyl chlorides include Nuclear

Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b3050199?utm_src=pdf-interest
https://www.benchchem.com/product/b3050199?utm_src=pdf-body
https://www.benchchem.com/product/b3050199?utm_src=pdf-body
https://pubchemlite.lcsb.uni.lu/e/compound/23000703
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3050199?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(MS).[2] Each technique provides complementary information to build a complete structural

picture.

Molecular Structure:

Caption: Molecular structure of Oxolan-3-ylmethanesulfonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of

Oxolan-3-ylmethanesulfonyl chloride, providing detailed information about the chemical

environment of each proton and carbon atom.[2]

¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information on the number of different types of protons and

their connectivity. Due to the reactivity of the sulfonyl chloride group, aprotic deuterated

solvents such as CDCl₃ or acetone-d₆ are recommended for analysis.[2]

Predicted ¹H NMR Data (in CDCl₃):
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~ 3.9 - 3.6 m 4H Hα (ring CH₂)

Protons on

carbons adjacent

to the ring

oxygen are

deshielded.

~ 3.7

(deshielded)
d 2H CH₂-SO₂Cl

The strongly

electron-

withdrawing

sulfonyl chloride

group causes

significant

deshielding.

~ 2.8 - 2.6 m 1H Hγ (ring CH)

The methine

proton is coupled

to adjacent

methylene

groups.

~ 2.2 - 1.9 m 2H Hβ (ring CH₂)

Protons on the

carbon beta to

the ring oxygen

are less

deshielded.

Key Insights:

The multiplet at approximately 3.68 ppm is indicative of protons adjacent to a strong

electron-withdrawing group, in this case, the sulfonyl chloride.[3]

The complex splitting patterns of the ring protons arise from geminal and vicinal couplings.

2D NMR techniques like COSY would be invaluable for definitively assigning these

correlations.[4]
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¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms in

the molecule.

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm) Assignment Rationale

~ 68 - 66 Cα (ring CH₂)
Carbons adjacent to the ring

oxygen appear at a lower field.

~ 55 - 53 CH₂-SO₂Cl

The carbon directly attached to

the sulfonyl chloride group is

significantly deshielded.

~ 38 - 36 Cγ (ring CH)
The methine carbon of the

ring.

~ 29 - 27 Cβ (ring CH₂)

The carbon beta to the ring

oxygen is the most shielded of

the ring carbons.

Experimental Protocol: NMR Sample Preparation and Acquisition

Sample Preparation:

Accurately weigh approximately 5-10 mg of Oxolan-3-ylmethanesulfonyl chloride.

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR

tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Acquisition:

Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

Acquire a ¹³C NMR spectrum with proton decoupling.
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For detailed structural confirmation, perform 2D NMR experiments such as COSY (H-H

correlation) and HSQC (C-H correlation).

Caption: Workflow for NMR data acquisition.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the key functional groups

present in the molecule, particularly the sulfonyl chloride.[2][3]

Predicted Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹) Intensity Assignment

~ 2980 - 2850 Medium C-H stretching (alkane)

~ 1380 - 1360 Strong Asymmetric S=O stretching

~ 1180 - 1160 Strong Symmetric S=O stretching

~ 1100 - 1050 Strong C-O-C stretching (ether)

~ 600 - 500 Strong S-Cl stretching

Key Insights:

The two strong absorption bands for the S=O stretches are highly characteristic of the

sulfonyl chloride group.[3] Their presence provides strong evidence for the integrity of this

functional group.

Experimental Protocol: IR Spectrum Acquisition (ATR)

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

Background Scan: Record a background spectrum of the empty ATR crystal.

Sample Application: Place a small amount of the neat liquid sample directly onto the ATR

crystal.
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Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol)

after analysis.

Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation

pattern of the molecule, which aids in confirming its identity.[2]

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/z Interpretation

184/186
Molecular ion peak ([M]⁺) with the characteristic

3:1 isotopic pattern for one chlorine atom.

149 [M - Cl]⁺

120 [M - SO₂]⁺

99
[SO₂Cl]⁺ with its A+2 peak at m/z 101 due to the

³⁷Cl isotope.[3]

85 [C₅H₉O]⁺ (Oxolanylmethyl fragment)

Key Insights:

The presence of the molecular ion peak with the correct isotopic distribution for chlorine is a

strong indicator of the compound's identity.

Common fragmentation pathways for sulfonyl chlorides include the loss of a chlorine radical

(M-35/37) and sulfur dioxide (M-64).[2]

Experimental Protocol: GC-MS Analysis

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent

(e.g., dichloromethane or ethyl acetate).
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Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph-Mass

Spectrometer (GC-MS).

GC Separation: Use a suitable capillary column (e.g., DB-5) and a temperature program to

separate the analyte from any impurities.

MS Detection: Acquire mass spectra using electron ionization (EI) at 70 eV.

Caption: General workflow for GC-MS analysis.

Conclusion
The structural characterization of Oxolan-3-ylmethanesulfonyl chloride relies on a multi-

technique spectroscopic approach. The predicted NMR, IR, and MS data presented in this

guide provide a robust framework for researchers to confirm the synthesis and purity of this

compound. By understanding the expected spectroscopic signatures of the oxolane ring and

the sulfonyl chloride functional group, scientists can confidently interpret their experimental

data and ensure the quality of this valuable synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3050199?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3050199?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

